molecular formula C13H14N2O B2385801 4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine CAS No. 2197491-81-7

4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine

Cat. No.: B2385801
CAS No.: 2197491-81-7
M. Wt: 214.268
InChI Key: XNTNBQWGVWDIIF-UHFFFAOYSA-N
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Description

4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine is a chemical reagent for research applications. This product is intended for use by qualified scientists and laboratory professionals in basic research and development. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Specific data on this compound's applications, mechanism of action, and research value is currently under development. Researchers are encouraged to contact us for the most recent technical data sheets and availability.

Properties

IUPAC Name

4-methyl-2-(1-pyridin-4-ylethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-3-8-15-13(9-10)16-11(2)12-4-6-14-7-5-12/h3-9,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTNBQWGVWDIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC(C)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine typically involves the reaction of 4-methylpyridine with 4-pyridyl ethanol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the use of automated systems can help in maintaining optimal reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted at the 4-position with a methyl group and at the 2-position with an ethoxy group, which is further connected to another pyridine ring at the 4-position. Its unique structure allows for various chemical reactions and interactions, making it valuable in synthetic chemistry.

Chemistry

  • Building Block for Synthesis : 4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine serves as a precursor in the synthesis of more complex organic molecules. It can undergo oxidation to form pyridine N-oxides or reduction to yield piperidine derivatives, demonstrating its versatility in organic synthesis.

Biology

  • Biochemical Assays : The compound is investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific molecular targets allows it to modulate enzyme activities, making it useful in studying receptor-ligand interactions and signal transduction pathways.

Medicine

  • Therapeutic Potential : Research has explored the antimicrobial and anticancer activities of this compound. Its interaction with biological macromolecules may inhibit certain enzymes or receptors involved in disease processes, suggesting potential roles in drug development.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives similar to this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that modifications to the pyridine structure significantly enhanced antimicrobial efficacy, demonstrating the importance of structural variations in therapeutic applications .

Case Study 2: Anticancer Research

In another investigation, derivatives were synthesized and tested for anticancer activity. The results showed that specific substitutions on the pyridine ring could lead to increased cytotoxicity against cancer cell lines. This highlights the potential of this compound as a scaffold for developing new anticancer agents.

Summary Table of Applications

Application AreaSpecific UseNotable Findings
ChemistryBuilding block for organic synthesisVersatile reactions including oxidation and reduction
BiologyLigand in biochemical assaysModulates enzyme activities; important for receptor studies
MedicineAntimicrobial and anticancer agentStructural modifications enhance therapeutic efficacy

Mechanism of Action

The mechanism of action of 4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction cascades, leading to altered cellular responses .

Comparison with Similar Compounds

Positional Isomers and Substitution Effects

Key Analogs :

  • 2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine ():
    • Structural Difference : The methyl group is at the 2-position (vs. 4-position in the target compound), and the ethoxy group is at the 6-position (vs. 2-position).
    • Biological Activity : Exhibits anti-proliferative effects by binding to the colchicine site on tubulin, inhibiting cancer cell growth. Structure-activity relationship (SAR) studies suggest that substituent positions significantly influence binding affinity and efficacy .
    • Reactivity : Undergoes oxidation, reduction, and nucleophilic substitution reactions at the pyridine rings .

Implications: The position of substituents on the pyridine scaffold critically determines biological activity.

Pyridine Derivatives with Ethoxy Linkages

Key Compounds :

  • Ethyl[1-(pyridin-4-yl)propyl]amine (): Structural Difference: Contains an ethyl-amine chain instead of an ethoxy group.
  • 2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine ():
    • Structural Difference : Features a chloro substituent and a methoxyphenylmethoxy group.
    • Key Finding : The methoxyphenylmethoxy group enhances lipophilicity and steric bulk, improving interactions with hydrophobic binding pockets .

Implications :
The ethoxy group in the target compound balances polarity and lipophilicity, facilitating interactions with both hydrophilic (e.g., tubulin) and hydrophobic targets.

Substituent-Driven Activity in Pyridine Scaffolds

SAR Insights :

  • Methyl Substitution : Methyl groups at the 4-position (target compound) may enhance metabolic stability compared to 2-methyl analogs by reducing steric hindrance near reactive sites .
  • Ethoxy vs. Amine Linkers : Ethoxy groups (target compound) improve solubility compared to amine-linked derivatives (e.g., Ethyl[1-(pyridin-4-yl)propyl]amine) but may reduce cellular uptake efficiency .

Data Tables: Structural and Functional Comparisons

Table 1: Structural Analogs and Key Properties

Compound Name Substituents Biological Activity Key Reference
4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine 4-methyl, 2-ethoxy Hypothesized tubulin inhibition N/A
2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine 2-methyl, 6-ethoxy Anti-proliferative (tubulin)
Ethyl[1-(pyridin-4-yl)propyl]amine Ethyl-amine linker Neuroactive properties
2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine Chloro, methoxyphenylmethoxy Enhanced lipophilicity

Table 2: Substituent Effects on Reactivity

Substituent Position Reactivity Profile Impact on Bioactivity
4-Methyl Increased metabolic stability Prolonged half-life
2-Ethoxy Balanced solubility/polarity Improved target engagement
6-Methoxy Steric hindrance Reduced binding affinity

Biological Activity

4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies, and highlights its therapeutic potential across different disease models.

Chemical Structure

The compound this compound features a pyridine ring substituted with an ethoxy group and a methyl group, which may influence its interaction with biological targets. The structure can be represented as follows:

C1H1N1C1H1O1\text{C}_1\text{H}_1\text{N}_1\text{C}_1\text{H}_1\text{O}_1

Biological Activity Overview

Research indicates that compounds containing pyridine moieties exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Pyridine derivatives have shown effectiveness against various bacterial strains, enhancing their therapeutic potential in treating infections .
  • Antiviral Properties : Some studies suggest that pyridine-containing compounds can inhibit viral replication, particularly in the context of emerging viruses like SARS-CoV-2 .
  • Antitumor Activity : Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential use in oncology .

Antimicrobial Activity

A study by Marek et al. synthesized a series of pyridine derivatives that demonstrated significant antibacterial activity against strains such as E. coli and S. aureus. The minimum inhibitory concentrations (MICs) ranged from 12.5 to 50 µg/mL depending on the specific derivative tested .

Antiviral Activity

In the context of antiviral research, compounds similar to this compound were investigated for their ability to inhibit viral replication mechanisms. For instance, derivatives showed IC50 values in the low micromolar range against specific viral targets, suggesting that structural modifications could enhance efficacy against viruses like SARS-CoV-2 .

Antitumor Activity

Research conducted on pyrrolo[3,4-c]pyridine derivatives revealed that these compounds exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity to non-cancerous cells. The presence of specific substituents on the pyridine ring was found to significantly influence their anticancer properties .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
AntiviralInhibition of viral replication
AntitumorCytotoxicity in ovarian cancer cells

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural components. Modifications at the 4-position of the pyridine ring have been shown to enhance biological activity significantly. For example, introducing electron-withdrawing groups increases potency against certain targets .

Q & A

Basic Research Question

  • NMR (¹H/¹³C) : Confirm regiochemistry of the ethoxy group and pyridine substitution.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₁₅N₂O).
  • X-ray Crystallography : Resolve ambiguity in stereochemistry, as demonstrated for structurally similar pyridine derivatives (e.g., P1 space group, R factor = 0.046) .
    Methodological Tip : Use deuterochloroform (CDCl₃) for NMR to avoid solvent interference with aromatic protons .

How can computational methods predict the compound’s physicochemical properties and target binding affinity?

Advanced Research Question

  • In Silico Tools :
    • LogP Calculation : Predict lipophilicity (e.g., ACD/Labs or Molinspiration) to assess membrane permeability.
    • Molecular Docking : Screen against targets like cytochrome P450 or bacterial enzymes using AutoDock Vina .
      Case Study : A PubChem-computed InChIKey (e.g., MXDRMSHGQJLUGR-UHFFFAOYSA-N) enables rapid database comparisons for SAR studies .

How should researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times .
  • Purity Issues : Trace solvents (e.g., DMF residues) may inhibit enzymatic activity. Validate purity via HPLC (>99%) before biological testing .
    Resolution Strategy : Replicate assays under standardized conditions (e.g., CLSI guidelines) and cross-validate with structural analogs .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • Hazard Classification : Category 2 skin/eye irritant (H315/H319) and Category 4 oral toxicity (H302) .
  • Protective Measures : Use nitrile gloves, P95 respirators, and fume hoods during synthesis. Store in airtight containers at 2–8°C .
    Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How does the compound’s stability under varying pH and temperature conditions impact storage and experimental design?

Advanced Research Question

  • pH Stability : Degrades rapidly in acidic conditions (pH <3), forming pyridine-N-oxide byproducts. Stable in neutral/basic buffers (pH 7–9) .
  • Thermal Stability : Decomposes above 150°C; avoid prolonged heating during solvent removal.
    Storage Recommendation : Lyophilize and store under argon for long-term stability .

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